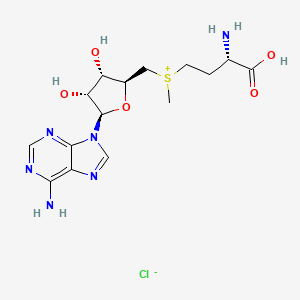

C15H23ClN6O5S

描述

属性

CAS 编号 |

24346-00-7 |

|---|---|

分子式 |

C15H23ClN6O5S |

分子量 |

434.9 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;hydrochloride |

InChI |

InChI=1S/C15H22N6O5S.ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H/t7-,8+,10+,11+,14+,27?;/m0./s1 |

InChI 键 |

DYFPQIYEZQULMZ-XKGORWRGSA-N |

手性 SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-] |

规范 SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-] |

其他CAS编号 |

24346-00-7 |

产品来源 |

United States |

S Adenosylmethionine Biosynthesis and Metabolic Cycling

Enzymatic Synthesis of S-adenosylmethionine

The synthesis of S-adenosylmethionine is a fundamental biochemical reaction that occurs in the cytoplasm of all mammalian cells, with the liver being the primary site of its production. nih.gov This enzymatic process is the sole known pathway for the biosynthesis of this critical biological methylating agent. acs.orgnih.gov

The reaction is catalyzed by the enzyme S-adenosylmethionine synthetase, more commonly known as methionine adenosyltransferase (MAT). acs.orgnih.govproteopedia.org MAT facilitates the transfer of the adenosyl group from ATP to the sulfur atom of L-methionine, forming S-adenosylmethionine. proteopedia.orgnih.gov This reaction is unique in that ATP is not used as an energy source in the conventional sense but rather as a substrate, with its adenosyl moiety being directly incorporated into the final product. proteopedia.orgyoutube.com The process also yields pyrophosphate (PPi) and orthophosphate (Pi) as byproducts following the hydrolysis of the tripolyphosphate intermediate. acs.orgproteopedia.org

In mammals, three distinct genes—MAT1A, MAT2A, and MAT2B—encode for the different subunits of the MAT enzyme. nih.govnih.gov These subunits assemble into various isoenzymes with distinct tissue expression, kinetic properties, and regulatory mechanisms. mdpi.com

MAT1A is predominantly expressed in the adult liver and is responsible for producing the catalytic subunit α1. nih.govnih.govmdpi.com This subunit can form a tetramer (MAT I) or a dimer (MAT III). nih.govmdpi.com These liver-specific isoenzymes are characterized by a higher K_m for methionine, meaning they are most active when methionine levels are high. mdpi.com

MAT2A encodes the catalytic subunit α2, which is found in a dimeric form (MAT II). nih.govnih.gov This isoenzyme is expressed in non-hepatic tissues, fetal liver, and is also induced during periods of rapid liver growth and de-differentiation. nih.govmdpi.com In contrast to the liver-specific forms, MAT II has a lower K_m for methionine, making it more efficient at lower substrate concentrations. mdpi.com

MAT2B encodes a regulatory subunit, β, which associates with the MAT II isoenzyme. nih.govmdpi.com The β subunit modulates the activity of the α2 catalytic subunits by lowering both the K_m for methionine and the K_i for SAM, the product of the reaction. nih.govmdpi.com This regulation allows for finer control of SAM synthesis in extrahepatic tissues. Two main splice variants of MAT2B, V1 and V2, have been identified. nih.govnih.gov

Table 1: Methionine Adenosyltransferase (MAT) Isozymes

| Gene | Encoded Subunit | Isoenzyme | Primary Tissue Expression | Key Characteristics |

|---|---|---|---|---|

| MAT1A | α1 (catalytic) | MAT I (tetramer), MAT III (dimer) | Adult liver, Pancreatic acinar cells | High K_m for methionine; maintains differentiated state of hepatocytes. nih.govmdpi.com |

| MAT2A | α2 (catalytic) | MAT II (dimer) | Extrahepatic tissues, fetal liver, non-parenchymal liver cells | Low K_m for methionine; associated with cell growth and de-differentiation. nih.govnih.govmdpi.com |

| MAT2B | β (regulatory) | Associates with MAT II | Extrahepatic tissues, non-parenchymal liver cells | Regulates MAT II activity by lowering K_m for methionine and K_i for SAM. nih.govmdpi.com |

The free energy profile of the reaction shows that the formation of SAM itself has a large equilibrium constant, but the subsequent hydrolysis of the polyphosphate is necessary to allow for the release of the products from the enzyme and for the enzyme to turn over efficiently. acs.orgnih.gov The binding energies of the substrates to the enzyme are utilized to catalyze the formation of the high-energy sulfonium (B1226848) compound. acs.org

The Methionine Cycle and Regeneration of S-adenosylmethionine Substrates

The methionine cycle is a critical metabolic pathway that ensures a continuous supply of methionine for the synthesis of S-adenosylmethionine. researchgate.net After SAM donates its methyl group in a transmethylation reaction, it is converted to S-adenosylhomocysteine (SAH). nih.govelifesciences.org SAH is then hydrolyzed to homocysteine and adenosine (B11128). nih.govnih.gov

The regeneration of methionine from homocysteine is a key step in completing the cycle. This is primarily achieved through a reaction catalyzed by methionine synthase, which transfers a methyl group from 5-methyltetrahydrofolate to homocysteine. wikipedia.orgnih.gov This reaction requires vitamin B12 as a cofactor. nih.gov By regenerating methionine, the cell can sustain the production of SAM. nih.gov This cyclical process is essential for maintaining cellular methylation capacity. nih.govrsc.org

S-adenosylhomocysteine (SAH) Hydrolysis and Homocysteine Metabolism Interconnection

The hydrolysis of S-adenosylhomocysteine is a pivotal point of intersection between the methionine cycle and homocysteine metabolism. nih.govresearchgate.net SAH is a potent inhibitor of most SAM-dependent methyltransferases, and its accumulation can lead to the feedback inhibition of methylation reactions. patsnap.comnih.govresearchgate.net Therefore, the efficient removal of SAH is crucial for cellular function.

The enzyme responsible for the breakdown of SAH is S-adenosylhomocysteine hydrolase (SAHH). nih.govpatsnap.com SAHH catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. nih.govnih.govcreative-enzymes.com This reaction is unique in that it is reversible, with the equilibrium actually favoring the synthesis of SAH in vitro. nih.govresearchgate.net However, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of its products, adenosine and homocysteine, by other metabolic pathways. nih.govpnas.org

SAHH is a tetrameric enzyme that requires NAD+ as a cofactor for its activity. nih.govcreative-enzymes.comwikipedia.org The mechanism involves the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by NAD+, followed by the elimination of homocysteine. nih.govwikipedia.org The activity of SAHH can be regulated by the concentrations of its substrates and products. researchgate.net For instance, an increase in homocysteine levels can drive the reverse reaction, leading to the accumulation of SAH. researchgate.net Post-translational modifications, such as lysine (B10760008) acetylation, have also been shown to reduce the catalytic activity of SAHH. nih.gov

Table 2: Key Enzymes in S-adenosylmethionine Metabolism

| Enzyme | Abbreviation | Function | Substrates | Products |

|---|---|---|---|---|

| Methionine Adenosyltransferase | MAT | Catalyzes the synthesis of S-adenosylmethionine. acs.orgnih.gov | L-methionine, ATP | S-adenosylmethionine, Pyrophosphate, Phosphate (B84403) |

| S-adenosylhomocysteine Hydrolase | SAHH | Catalyzes the reversible hydrolysis of S-adenosylhomocysteine. nih.govpatsnap.com | S-adenosylhomocysteine, H_2O | Adenosine, Homocysteine |

| Methionine Synthase | MS | Regenerates methionine from homocysteine. nih.gov | Homocysteine, 5-methyltetrahydrofolate | Methionine, Tetrahydrofolate |

Major S Adenosylmethionine Dependent Biochemical Pathways

Transmethylation Pathways

Transmethylation reactions are fundamental to cellular function, involving the transfer of a methyl group from a donor molecule to an acceptor. google.com These reactions are critical for the biosynthesis of numerous essential molecules and for the regulation of various cellular processes. nih.govnih.gov The primary methyl donor in the vast majority of these biological methylation reactions is S-adenosylmethionine. nih.govresearchgate.netdrugbank.com

S-adenosylmethionine is often referred to as the universal methyl donor in biological systems. mdpi.com Its unique molecular structure, featuring a positively charged sulfur atom (sulfonium ion), renders the attached methyl group highly reactive and susceptible to nucleophilic attack. nih.gov This chemical feature allows for the efficient transfer of the methyl group to a wide range of acceptor molecules, a process catalyzed by a large and diverse family of enzymes known as methyltransferases. nih.govplos.org

The general mechanism of SAM-dependent methylation involves a nucleophilic substitution reaction at the methyl carbon of SAM. nih.gov The methyl group is transferred to a nucleophilic atom on the substrate, such as oxygen, nitrogen, sulfur, or carbon. rsc.org This transfer results in the formation of a methylated product and S-adenosylhomocysteine (SAH), which is subsequently metabolized. nih.gov The ratio of SAM to SAH within a cell is a critical indicator of the cell's methylation capacity. nih.gov

The significance of SAM as the principal methyl donor is underscored by the sheer number and variety of methylation reactions it facilitates, which are integral to cellular growth, repair, and regulation. wikipedia.orgamsbio.com These reactions are involved in nearly every aspect of cellular life, from epigenetic regulation to the synthesis of signaling molecules. amsbio.comportlandpress.com

The methyl group from S-adenosylmethionine is transferred to a vast and varied array of biological macromolecules and small molecules. nih.govamsbio.com This widespread methylation is essential for modifying the structure, function, and activity of these molecules, thereby influencing numerous cellular processes. nih.govnih.gov

Methylation of nucleic acids is a critical epigenetic modification that plays a central role in the regulation of gene expression and the maintenance of genomic stability. nih.govresearchgate.netoup.com S-adenosylmethionine serves as the exclusive methyl donor for the methylation of both DNA and various types of RNA. amsbio.commdpi.com

In DNA, methylation primarily occurs at the C5 position of cytosine residues within CpG dinucleotides, a reaction catalyzed by DNA methyltransferases (DNMTs). nih.govmdpi.com This methylation is crucial for processes such as embryonic development, cellular differentiation, and the silencing of transposable elements. nih.govresearchgate.net Aberrant DNA methylation patterns are associated with various diseases. nih.gov

RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), are also subject to extensive methylation. nih.govoup.com These modifications, such as N6-methyladenosine (m6A) in mRNA, are critical for RNA stability, processing, export from the nucleus, and translation efficiency. frontiersin.org The field of epitranscriptomics highlights the importance of these SAM-dependent RNA methylations in regulating gene expression at the post-transcriptional level. oup.comfrontiersin.org

| Nucleic Acid | Primary Site of Methylation | Enzyme Class | Biological Function |

|---|---|---|---|

| DNA | C5 of Cytosine | DNA Methyltransferases (DNMTs) | Gene silencing, genomic imprinting, X-chromosome inactivation |

| mRNA | N6 of Adenosine (B11128) (m6A) | RNA Methyltransferases | mRNA stability, splicing, translation regulation |

| tRNA | Various positions | tRNA Methyltransferases | tRNA structure, stability, and decoding function |

| rRNA | Various positions | rRNA Methyltransferases | Ribosome biogenesis and function |

Post-translational modification of proteins and peptides by methylation is a widespread mechanism for regulating their function, localization, and interactions. amsbio.commdpi.com S-adenosylmethionine provides the methyl group for these modifications, which are catalyzed by protein methyltransferases. mdpi.com

Methylation can occur on the side chains of various amino acid residues, most commonly lysine (B10760008) and arginine. mdpi.com Histone proteins, which are crucial for chromatin structure and gene regulation, are extensively methylated on their lysine and arginine residues. nih.govnih.gov These histone methylation marks can either activate or repress gene transcription depending on the specific site and degree of methylation. mdpi.com

Beyond histones, a multitude of non-histone proteins are also methylated, affecting processes such as signal transduction, protein stability, and cellular repair mechanisms. nih.govresearchgate.net For instance, protein carboxymethylation is involved in the repair of aging proteins. nih.govresearchgate.net

| Protein/Peptide Class | Commonly Methylated Residues | Enzyme Class | Functional Consequences |

|---|---|---|---|

| Histones | Lysine, Arginine | Histone Methyltransferases (HMTs) | Regulation of chromatin structure and gene expression |

| Signaling Proteins | Lysine, Arginine, Carboxyl groups | Protein Methyltransferases | Modulation of signal transduction pathways |

| Structural Proteins | Lysine | Protein Methyltransferases | Alteration of protein stability and interactions |

| Enzymes | Various residues | Protein Methyltransferases | Regulation of enzymatic activity |

S-adenosylmethionine is also the methyl donor in the methylation of lipids, particularly phospholipids (B1166683), which are major components of cellular membranes. nih.govamsbio.com The methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine is a key example of this pathway. nih.govresearchgate.net This conversion is particularly important in the liver and involves the sequential transfer of three methyl groups from SAM. nih.gov

Phosphatidylcholine is essential for maintaining the structural integrity and fluidity of cell membranes. portlandpress.com The methylation of phospholipids can also influence membrane-associated signaling processes. portlandpress.com

A vast array of small molecules and secondary metabolites undergo methylation reactions with S-adenosylmethionine as the methyl donor. researchgate.netamsbio.commdpi.com These reactions are crucial for the biosynthesis of numerous essential compounds and for the detoxification of xenobiotics.

Examples of small molecules that are methylated include hormones and neurotransmitters. amsbio.com For instance, the synthesis of epinephrine (B1671497) from norepinephrine (B1679862) and melatonin (B1676174) from serotonin (B10506) involves SAM-dependent methylation steps. amsbio.com These modifications are critical for the biological activity of these signaling molecules.

In plants and microorganisms, SAM-dependent methylation is integral to the biosynthesis of a wide variety of secondary metabolites, such as flavonoids, alkaloids, and antibiotics. plos.org This methylation can alter the solubility, stability, and biological activity of these compounds. mdpi.com

Diverse Substrates of Methyl Group Transfer

Transsulfuration Pathway Interconnections

The transsulfuration pathway is a key metabolic route that channels homocysteine away from the methionine cycle and toward the synthesis of cysteine and other sulfur-containing compounds. wikipedia.org This pathway is crucial for maintaining sulfur balance and synthesizing molecules vital for cellular protection.

The conversion of homocysteine to cysteine is a two-step enzymatic process that occurs primarily in the liver and kidneys. wikipedia.orgkegg.jp This pathway becomes the primary route for homocysteine metabolism when methionine levels are in excess. droracle.ai

Formation of Cystathionine (B15957) : The first committed step in the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine. This irreversible reaction is catalyzed by the enzyme cystathionine β-synthase (CBS), which requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor. researchgate.netdroracle.ai The activity of CBS is allosterically activated by S-adenosylmethionine, which signals an abundance of methionine and directs homocysteine towards catabolism. researchgate.net

Formation of Cysteine : In the second step, the enzyme cystathionine γ-lyase (CGL), also a PLP-dependent enzyme, catalyzes the cleavage of cystathionine to yield cysteine, α-ketobutyrate, and ammonia. researchgate.netresearchgate.net

This pathway effectively catabolizes potentially toxic homocysteine while simultaneously producing cysteine, a non-essential amino acid that is a precursor for several vital compounds. researchgate.netresearchgate.net

Cysteine synthesized via the transsulfuration pathway is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a critical antioxidant and a key regulator of intracellular redox balance. nih.govfrontiersin.org S-adenosylmethionine plays a crucial role by providing the homocysteine backbone necessary for cysteine production, thereby indirectly supporting glutathione biosynthesis. nih.govresearchgate.net

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. frontiersin.org Its synthesis involves two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). researchgate.net

The primary role of glutathione in maintaining redox balance is through the glutathione redox cycle. mdpi.com

Detoxification : Glutathione peroxidase (GPx) utilizes GSH to reduce harmful reactive oxygen species (ROS) like hydrogen peroxide and organic peroxides, in the process oxidizing GSH to glutathione disulfide (GSSG). nih.govmdpi.com

Regeneration : Glutathione reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent reaction, thus maintaining a high GSH/GSSG ratio, which is indicative of a healthy cellular redox environment. nih.govfrontiersin.org

A disruption in the transsulfuration pathway can lead to decreased cysteine and glutathione levels, impairing the cell's ability to counteract oxidative stress. researchgate.net

Aminopropylation and Polyamine Biosynthesis

In addition to its roles in transmethylation and transsulfuration, S-adenosylmethionine is the exclusive donor of the aminopropyl group required for the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157). researchgate.netnih.gov These polycations are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. patsnap.compatsnap.com

The first and rate-limiting step in the aminopropylation pathway is the decarboxylation of S-adenosylmethionine. taylorandfrancis.comfrontiersin.org This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC), also known as adenosylmethionine decarboxylase 1 (AMD1). taylorandfrancis.comnih.gov Unlike many other decarboxylases that use pyridoxal (B1214274) phosphate (B84403), SAMDC utilizes a covalently bound pyruvate (B1213749) prosthetic group as a cofactor for its catalytic activity. psu.edubohrium.comnih.gov The enzyme is initially synthesized as an inactive proenzyme that undergoes an autocatalytic cleavage to generate the active form, which consists of two non-identical subunits and the essential pyruvate group. psu.eduresearchgate.net

The enzymatic action of SAMDC removes the carboxyl group from the methionine moiety of SAM, resulting in the formation of S-adenosyl-(5′)-3-methylthiopropylamine, more commonly known as decarboxylated S-adenosylmethionine (dcSAM). patsnap.combohrium.comresearchgate.net This molecule, also referred to as S-adenosylmethioninamine, serves solely as the aminopropyl donor for polyamine synthesis. psu.edunih.govwikipedia.org Due to its specific role, the cellular concentration of dcSAM is kept very low and is tightly regulated by the activity of SAMDC, which fluctuates based on the cellular demand for polyamines. psu.edubohrium.com

Following its formation, dcSAM provides the aminopropyl group for the synthesis of higher polyamines from the diamine putrescine. nih.govfrontiersin.org

Spermidine Synthesis : The enzyme spermidine synthase transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, yielding spermidine. researchgate.netnih.govnih.gov

Spermine Synthesis : Subsequently, spermine synthase catalyzes the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, forming spermine. researchgate.netnih.govnih.gov

This pathway highlights the versatility of S-adenosylmethionine, which, after decarboxylation, shifts its function from a methyl donor to an aminopropyl donor to produce molecules essential for cell proliferation. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in S-adenosylmethionine-Dependent Pathways

| Enzyme | Pathway | Substrate(s) | Product(s) | Cofactor/Prosthetic Group | Regulatory Notes |

| Cystathionine β-synthase (CBS) | Transsulfuration | Homocysteine, Serine | Cystathionine | Pyridoxal-5'-phosphate (PLP) | Allosterically activated by SAM researchgate.netresearchgate.net |

| Cystathionine γ-lyase (CGL) | Transsulfuration | Cystathionine | Cysteine, α-ketobutyrate, Ammonia | Pyridoxal-5'-phosphate (PLP) | --- |

| S-adenosylmethionine decarboxylase (SAMDC) | Aminopropylation | S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcSAM), CO₂ | Pyruvate | Rate-limiting enzyme in polyamine synthesis taylorandfrancis.compsu.edubohrium.com |

| Spermidine synthase | Aminopropylation | Putrescine, dcSAM | Spermidine, 5'-Methylthioadenosine (MTA) | --- | --- |

| Spermine synthase | Aminopropylation | Spermidine, dcSAM | Spermine, 5'-Methylthioadenosine (MTA) | --- | --- |

Table 2: Overview of Major S-adenosylmethionine Metabolic Fates

| Pathway | Initial SAM-derived Substrate | Key Process | Primary End Product(s) | Cellular Function |

| Transsulfuration | Homocysteine | Two-step enzymatic conversion | Cysteine | Precursor for glutathione, taurine, and proteins researchgate.netnih.gov |

| Aminopropylation | S-adenosylmethionine (SAM) | Decarboxylation and aminopropyl group transfer | Spermidine, Spermine | Regulation of cell growth, proliferation, and differentiation researchgate.netpatsnap.com |

Radical S-adenosylmethionine (SAM) Enzymatic Reactions

Radical S-adenosylmethionine (SAM) enzymes constitute a vast superfamily of proteins that harness the reactivity of S-adenosylmethionine to catalyze a remarkable array of complex biochemical transformations. wikipedia.orgnih.gov These enzymes are found across all domains of life and are involved in processes essential for cellular function, including cofactor biosynthesis, DNA repair, and the synthesis of natural products. wikipedia.org A defining characteristic of this enzyme superfamily is the utilization of a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgacs.org This radical is a potent oxidizing agent capable of abstracting a hydrogen atom from a wide variety of substrates, thereby initiating radical-based catalytic mechanisms. nih.govnih.gov The generation of this radical intermediate allows for the functionalization of unactivated C-H bonds, a challenging chemical transformation. wikipedia.org

The generation of the 5'-deoxyadenosyl radical is critically dependent on a conserved [4Fe-4S] cluster within the active site of radical SAM enzymes. nih.govfrontiersin.org This iron-sulfur cluster is typically coordinated by a trio of cysteine residues from a conserved CxxxCxxC motif, leaving one iron atom with a free coordination site. nih.govfrontiersin.org S-adenosylmethionine binds to this unique iron atom of the [4Fe-4S] cluster through its amino and carboxylate groups. acs.orgacs.org

For catalysis to occur, the [4Fe-4S] cluster must be in its reduced [4Fe-4S]¹⁺ state. acs.orgacs.org In this state, the cluster can donate an electron to the bound SAM molecule. acs.orgnih.gov This single-electron transfer induces the reductive cleavage of the S-C(5') bond of SAM, resulting in the formation of methionine and the highly reactive 5'-deoxyadenosyl radical. acs.orgnih.gov The [4Fe-4S] cluster is oxidized to the [4Fe-4S]²⁺ state during this process. acs.org The proximity and specific orientation of SAM, chelated to the unique iron site, are crucial for efficient electron transfer and subsequent bond cleavage. acs.orgacs.org

Table 1: Key Components in Radical SAM Reactions

| Component | Role |

|---|---|

| S-adenosylmethionine (SAM) | Precursor to the 5'-deoxyadenosyl radical. |

| [4Fe-4S] Cluster | Donates an electron to facilitate the reductive cleavage of SAM. acs.orgacs.org |

| 5'-deoxyadenosyl radical (5'-dAdo•) | Highly reactive intermediate that initiates catalysis by abstracting a hydrogen atom. wikipedia.orgacs.org |

| Conserved Cysteine Motif | Ligates the [4Fe-4S] cluster within the enzyme's active site. nih.govfrontiersin.org |

The formation of the 5'-deoxyadenosyl radical is the central event that initiates the catalytic cycle of radical SAM enzymes. rsc.org This radical is a potent hydrogen atom abstractor, a property that is harnessed by the enzyme to activate substrates. rsc.orgrsc.org Once generated, the 5'-dAdo• radical rapidly abstracts a hydrogen atom from a specific site on the substrate, which is precisely positioned within the enzyme's active site. rsc.org This hydrogen abstraction generates a substrate radical and 5'-deoxyadenosine. acs.org

The substrate radical then undergoes a variety of transformations, which are specific to the particular radical SAM enzyme. These can include rearrangements, cyclizations, or additions, leading to the final product. wikipedia.org In some cases, the 5'-deoxyadenosyl radical can also directly add to an sp²-hybridized carbon of a substrate, leading to an adenosylated product. acs.org The reactivity of the 5'-deoxyadenosyl radical is tightly controlled within the enzymatic active site, which prevents unwanted side reactions and ensures the high regio- and stereospecificity of the transformations. rsc.orgnih.gov The confinement within the active site is crucial, as the 5'-dAdo• radical would otherwise rapidly decay in an aqueous environment. rsc.org

The cleavage of the S-C(5') bond in SAM is a critical step in the generation of the 5'-deoxyadenosyl radical. acs.org This process is initiated by the transfer of an electron from the reduced [4Fe-4S]¹⁺ cluster to the sulfonium (B1226848) center of SAM. nih.govnih.gov This electron transfer results in the homolytic cleavage of the S-C(5') bond. researchgate.net

Recent studies have provided evidence for the formation of an organometallic intermediate, denoted as Ω, immediately following the reductive cleavage of SAM. acs.orgnih.govnih.gov In this intermediate, the 5'-deoxyadenosyl group is covalently bound to the unique iron atom of the [4Fe-4S] cluster. acs.orgnih.gov The formation of this Fe-C5' bond is transient. nih.gov Homolysis of this organometallic bond subsequently liberates the free 5'-deoxyadenosyl radical, which then proceeds to react with the substrate. nih.govnih.gov This mechanism, involving an organometallic intermediate, is now considered a key feature of radical initiation in the radical SAM superfamily. nih.govnih.gov The regioselectivity of the S-C5' bond cleavage is attributed to the Jahn-Teller effect. nih.govosti.gov

Methionine Salvage Pathway and 5'-Methylthioadenosine (MTA) Regeneration

The methionine salvage pathway is a crucial metabolic route that recycles 5'-methylthioadenosine (MTA), a byproduct of various metabolic reactions that utilize S-adenosylmethionine, back into methionine. normalesup.orgnih.gov This pathway is essential for maintaining the cellular pool of methionine, which is required for protein synthesis and as the precursor for SAM. normalesup.org The regeneration of methionine from MTA is particularly important in sustaining processes with high SAM consumption, such as polyamine biosynthesis. normalesup.orgnih.gov

The pathway begins with the conversion of MTA. In many organisms, this is achieved by MTA phosphorylase or the sequential action of MTA nucleosidase and 5'-methylthioribose kinase, which convert MTA to 5'-methylthioribose-1-phosphate. nih.gov A series of subsequent enzymatic steps then modify the ribose moiety, ultimately forming 4-methylthio-2-oxobutyrate. nih.gov The final step in the pathway is the transamination of 4-methylthio-2-oxobutyrate to yield L-methionine. nih.gov This pathway is present in various forms across all domains of life. nih.gov Interestingly, some enzymes in this pathway have been shown to be promiscuous, capable of processing related molecules like 5'-deoxyadenosine. hawaii.edu

Table 2: Steps in the Methionine Salvage Pathway

| Step | Reactant | Product | Enzyme(s) |

|---|---|---|---|

| 1 | 5'-Methylthioadenosine (MTA) | 5'-Methylthioribose-1-phosphate | MTA phosphorylase or MTA nucleosidase and 5'-Methylthioribose kinase |

| 2 | 5'-Methylthioribose-1-phosphate | 4-Methylthio-2-oxobutyrate | A series of enzymes |

| 3 | 4-Methylthio-2-oxobutyrate | L-Methionine | Transaminases |

Molecular Mechanisms Regulated by S Adenosylmethionine

Cellular Signaling and Homeostasis

SAM's role extends into the core of cellular signaling, where its concentration is sensed and integrated into pathways that regulate growth, metabolism, and maintenance processes like autophagy. It acts as a metabolic indicator, allowing cells to align their major functions with nutrient availability.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that responds to various environmental cues, including nutrient availability. Recent research has identified a specific SAM sensor, named SAMTOR, that directly links cellular SAM levels to the mTORC1 signaling pathway.

SAMTOR functions as a negative regulator of mTORC1. In conditions of low methionine, and therefore low cellular SAM, SAMTOR binds to the GATOR1 complex, a GTPase-activating protein that inhibits mTORC1 activation. However, when cellular SAM levels are high, SAM binds directly to SAMTOR. This binding event induces a conformational change in SAMTOR, causing it to dissociate from GATOR1. The release of GATOR1 from SAMTOR-mediated inhibition allows for the activation of the mTORC1 pathway, which in turn promotes protein synthesis and cell growth while inhibiting catabolic processes like autophagy. This mechanism positions SAM as a critical signaling metabolite that informs the mTORC1 hub about the cell's one-carbon metabolism status.

| Condition | Cellular SAM Level | SAMTOR Activity | GATOR1 Activity | mTORC1 Signaling |

| Methionine/SAM Abundance | High | Binds SAM, dissociates from GATOR1 | Uninhibited (mTORC1 can be activated) | Activated |

| Methionine/SAM Scarcity | Low | Binds to GATOR1 | Inhibited (mTORC1 remains inactive) | Suppressed |

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, enabling cells to maintain homeostasis and survive periods of starvation. SAM has been identified as a critical inhibitor of autophagy. Its regulatory role is tightly connected to its function in the mTORC1 signaling pathway.

As described, high levels of SAM lead to the activation of mTORC1, which is a potent inhibitor of autophagy. Therefore, when SAM is abundant, autophagy is suppressed. Conversely, under conditions of methionine starvation, cellular SAM levels drop significantly. This decrease in SAM leads to the inhibition of mTORC1 signaling via the SAMTOR-GATOR1 mechanism. The inactivation of mTORC1 relieves its inhibitory brake on the autophagy machinery, leading to the induction of autophagic processes. This allows the cell to mobilize internal energy reserves and clear out damaged components to survive the nutrient-poor state. Thus, SAM acts as a key metabolic rheostat, linking nutrient availability directly to the decision to initiate or suppress autophagy.

Influence on Cell Cycle Progression and Protein Synthesis

S-adenosylmethionine is a key regulator of the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.govresearchgate.net SAMe levels have been shown to directly impact the checkpoints that control the progression of a cell through its life cycle. nih.govresearchgate.net

Limitation of SAMe has been demonstrated to halt cell proliferation by inducing cell cycle arrest, primarily in the G1 phase. nih.govresearchgate.net This metabolic checkpoint is a protective mechanism to ensure cellular integrity when the levels of this critical methyl donor are insufficient. The arrest in the G1 phase is associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and a subsequent decrease in the activity of cyclin-dependent kinase 2 (Cdk2) and the levels of cyclin E. nih.govresearchgate.net

Conversely, in other cellular contexts, such as in liver cells, treatment with SAMe has been observed to cause an arrest in the S phase of the cell cycle. nih.govnih.gov This effect is linked to the upregulation of specific genes involved in DNA replication, including minichromosome maintenance complex component 3 (MCM3), minichromosome maintenance complex component 4 (MCM4), and E2F transcription factor 1 (E2F1). nih.govnih.gov

The influence of SAMe extends to protein synthesis through its primary role as the universal methyl donor for the post-translational modification of proteins. nih.govdoctorsformulas.com This process, known as methylation, involves the transfer of a methyl group from SAMe to amino acid residues within a protein. Protein methylation is critical for regulating protein function, localization, and interaction with other molecules, thereby impacting a vast array of cellular processes.

Table 1: Effects of S-adenosylmethionine on Cell Cycle Progression

| Cellular Context | Effect of SAMe Level | Phase of Cell Cycle Arrest | Associated Molecular Changes |

|---|---|---|---|

| General | Limitation | G1 Phase | Activation of p38 MAPK, Decreased Cdk2 activity, Decreased Cyclin E levels nih.govresearchgate.net |

| Liver Cells | Treatment | S Phase | Upregulation of MCM3, MCM4, and E2F1 genes nih.govnih.gov |

Role in Oxidative Stress Management

S-adenosylmethionine plays a pivotal role in cellular defense against oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.govgraphyonline.com

A primary mechanism by which SAMe combats oxidative stress is through its role as a precursor in the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. mdpi.comgraphyonline.comnih.gov By contributing to the transsulfuration pathway, SAMe facilitates the production of cysteine, a key amino acid required for GSH synthesis. mdpi.com Increased levels of GSH enhance the cell's capacity to neutralize ROS and protect against oxidative damage. graphyonline.comnih.gov

Furthermore, SAMe administration has been shown to potentiate the activities of various antioxidant enzymes. nih.gov This enhances the cellular machinery responsible for detoxifying harmful reactive oxygen species.

Beyond its role in GSH synthesis, SAMe exhibits direct antioxidant properties. It has been shown to effectively scavenge hydroxyl radicals, one of the most potent and damaging ROS. nih.gov Additionally, SAMe can chelate iron ions, which are catalysts in the generation of hydroxyl radicals, thereby preventing their formation. doctorsformulas.comnih.gov Studies have also demonstrated that SAMe can attenuate lipid peroxidation and protein oxidation, further protecting cellular components from oxidative damage. nih.gov

Table 2: Mechanisms of S-adenosylmethionine in Oxidative Stress Management

| Mechanism | Description | Key Molecules/Pathways Involved |

|---|---|---|

| Glutathione Precursor | SAMe is converted to cysteine, a building block for the antioxidant glutathione (GSH). mdpi.comgraphyonline.comnih.gov | Transsulfuration pathway, Cysteine, Glutathione |

| Enhancement of Antioxidant Enzymes | SAMe administration can increase the activity of enzymes that neutralize reactive oxygen species. nih.gov | Antioxidant enzymes |

| Direct Radical Scavenging | SAMe can directly interact with and neutralize harmful hydroxyl radicals. nih.gov | Hydroxyl radicals |

| Iron Chelation | SAMe can bind to iron ions, preventing them from catalyzing the formation of damaging radicals. doctorsformulas.comnih.gov | Iron ions |

| Inhibition of Molecular Damage | SAMe helps to reduce the oxidation of lipids and proteins within the cell. nih.gov | Lipid peroxides, Protein carbonyls |

Enzymology and Structural Biology of S Adenosylmethionine Binding Proteins

S-adenosylmethionine-Dependent Methyltransferases

S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a widespread class of enzymes that play crucial roles in diverse biological pathways, including gene expression regulation, protein modification, and the biosynthesis of various metabolites and natural products. nih.govacs.org These enzymes utilize SAM as the primary donor of a methyl group, transferring it to a variety of acceptor molecules such as DNA, RNA, proteins, and small molecules. acs.org The molecular mechanism of SAM-dependent methylation generally involves a nucleophilic substitution at the sulfonium (B1226848) methyl carbon of SAM. rsc.org

Catalytic Mechanisms of Methyl Transfer

The most common catalytic strategy employed by SAM-dependent methyltransferases is a direct SN2 (bimolecular nucleophilic substitution) reaction. nih.gov In this mechanism, a nucleophilic atom on the substrate, such as a nitrogen, oxygen, sulfur, or even a carbon atom, directly attacks the electrophilic methyl group of SAM. nih.gov This attack leads to the formation of a transition state where the methyl group is transiently associated with both the incoming nucleophile and the departing S-adenosyl-L-homocysteine (SAH) molecule. The reaction is completed by the cleavage of the bond between the methyl group and the sulfur atom of SAH, resulting in a methylated substrate and the release of SAH.

While the SN2 mechanism is predominant, some methyltransferases employ more complex catalytic strategies. For instance, certain radical SAM enzymes can catalyze methylation of unreactive carbon centers through radical-based chemistry. nih.govresearchgate.netnih.gov In these cases, the reaction is initiated by the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical, which then initiates a series of radical transformations leading to methylation. nih.gov

Furthermore, some methylation reactions proceed through a ping-pong mechanism, involving the intermediate methylation of a conserved cysteine residue within the enzyme's active site before the methyl group is transferred to the final substrate. researchgate.netnih.gov

Structural Features of Methyltransferase Folds and S-adenosylmethionine Binding Sites

Class I: Rossmann-like α/β fold

Class II: TIM β/α-barrel α/β fold

Class III: Tetrapyrrole methylase α/β fold

Class IV: SPOUT α/β fold

Class V: SET domain all β fold ebi.ac.uk

The Rossmann-like fold is the most prevalent among methyltransferases and is characterized by a seven-stranded β-sheet flanked by α-helices. ebi.ac.uk

| Methyltransferase Fold Class | Key Structural Features | Example Enzyme (PDB ID) |

| Class I (Rossmann-like) | Seven-stranded β-sheet with flanking α-helices; GxGxG motif for adenosine (B11128) binding. | Catechol O-methyltransferase (1H1D) |

| Class II (TIM Barrel) | (β/α)8 barrel structure. | HhaI DNA Methyltransferase (1MHT) |

| Class IV (SPOUT) | Deep topological knot in the polypeptide chain. | tRNA (m1G37) methyltransferase (1P9P) |

| Class V (SET Domain) | All-β-sheet structure. | Histone H3 Lys9 methyltransferase (1PEG) |

Substrate Recognition and Specificity

The ability of methyltransferases to selectively methylate their specific substrates is crucial for their biological function. Substrate recognition is primarily achieved through specific interactions between the enzyme and the substrate molecule. nih.gov These interactions can include hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The C-terminal regions of methyltransferases, which are more variable than the conserved N-terminal SAM-binding domain, are often responsible for substrate binding and specificity. nih.gov In many cases, the binding of SAM can induce conformational changes in the enzyme that create or expose the substrate-binding site, a process known as induced fit. plos.org The intricate network of interactions within the active site ensures that only the correct substrate is positioned appropriately for the methyl transfer reaction to occur. The specificity of methyltransferases can be influenced by factors such as the shape and chemical properties of the substrate-binding pocket, as well as the presence of specific recognition motifs on the substrate molecule itself.

Radical S-adenosylmethionine Enzymes

Radical S-adenosylmethionine (SAM) enzymes constitute a vast and functionally diverse superfamily of proteins that catalyze a wide range of challenging chemical reactions. wikipedia.orgacs.org These enzymes utilize a unique iron-sulfur cluster and SAM to generate a highly reactive 5'-deoxyadenosyl radical, which acts as a powerful oxidant to initiate catalysis. wikipedia.orgnih.gov This radical-based mechanism allows them to perform transformations that are difficult or impossible to achieve through conventional two-electron chemistry, such as the functionalization of unactivated C-H bonds. nih.govacs.org Radical SAM enzymes are involved in numerous essential biological processes, including cofactor biosynthesis, DNA repair, and the maturation of complex metalloenzymes. wikipedia.orgnih.gov

Architecture and Coordination of [4Fe-4S] Clusters

A defining feature of the radical SAM superfamily is the presence of a conserved [4Fe-4S] cluster. wikipedia.org This cluster is typically coordinated by a characteristic Cys-X3-Cys-X2-Cys motif located within the enzyme's active site. nih.gov This coordination leaves one iron atom of the cluster with an open coordination site, which is crucial for its interaction with SAM.

The [4Fe-4S] cluster in its reduced [4Fe-4S]¹⁺ state is the catalytically active form. acs.org SAM binds to the unique, uncoordinated iron atom of this cluster through its α-amino and carboxylate groups. nih.gov This interaction positions the sulfonium group of SAM in close proximity to the iron-sulfur cluster, facilitating the inner-sphere electron transfer that initiates the reductive cleavage of SAM. nih.gov In some radical SAM enzymes, an additional auxiliary [4Fe-4S] cluster is present, which can play roles in substrate binding or electron transfer. nih.govamanote.com

| Enzyme | PDB ID | Cluster Type | Cluster Coordination Motif |

| Pyruvate (B1213749) formate-lyase activating enzyme | 1H1F | [4Fe-4S] | Cys-X3-Cys-X2-Cys |

| Biotin (B1667282) synthase | 1R30 | [4Fe-4S] | Cys-X3-Cys-X2-Cys |

| Lipoyl synthase | 1W8A | Two [4Fe-4S] | Cys-X3-Cys-X2-Cys (for RS cluster) |

| MoaA | 1TV8 | Two [4Fe-4S] | Cys-X3-Cys-X2-Cys (for RS cluster) |

Diverse Chemical Transformations Catalyzed by Radical SAM Enzymes

The generation of the 5'-deoxyadenosyl radical allows radical SAM enzymes to catalyze an astonishingly broad spectrum of chemical reactions. acs.orgnih.gov These transformations often involve the initial abstraction of a hydrogen atom from the substrate by the 5'-deoxyadenosyl radical, generating a substrate radical intermediate. acs.org This intermediate can then undergo a variety of subsequent reactions, leading to the final product.

Some of the key chemical transformations catalyzed by radical SAM enzymes include:

Sulfur Insertion: Enzymes like biotin synthase and lipoyl synthase catalyze the insertion of sulfur atoms into unactivated C-H bonds to form essential cofactors. wikipedia.org

Unusual Methylations: Radical SAM methylases can methylate unreactive carbon centers that are not susceptible to attack by conventional methyltransferases. nih.govresearchgate.net

Complex Rearrangements: These enzymes can catalyze intricate carbon skeleton rearrangements, as seen in the biosynthesis of certain cofactors and natural products. nih.gov

Enzyme Activation: Some radical SAM enzymes, known as activases, generate stable glycyl radicals on other enzymes, thereby activating them for catalysis. acs.org

Peptide Modification: They are involved in the post-translational modification of peptides, introducing a variety of functional groups. wikipedia.org

Cofactor Biosynthesis: Radical SAM enzymes play critical roles in the biosynthesis of numerous cofactors, including heme, chlorophyll, and the iron-molybdenum cofactor of nitrogenase. wikipedia.org

Anaerobic Oxidative Decarboxylation: Enzymes such as HemN catalyze the oxidative decarboxylation of substrates in anaerobic environments. wikipedia.org

The remarkable chemical versatility of radical SAM enzymes underscores their importance in expanding the catalytic repertoire of biological systems. acs.orgnih.gov

S-adenosylmethionine Decarboxylase: Enzymatic Mechanism and Interplay with Polyamine Synthesis

S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC) is a pivotal enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are aliphatic cations essential for cell growth, differentiation, and proliferation. wikipedia.orgnih.gov The primary function of AdoMetDC is to catalyze the decarboxylation of S-adenosylmethionine (SAM), converting it to S-adenosyl-5′-(3-methylthiopropylamine), also known as decarboxylated SAM (dcSAM). nih.gov This product, dcSAM, serves as the exclusive aminopropyl group donor for the synthesis of spermidine and spermine from their precursor, putrescine. wikipedia.orgportlandpress.com Consequently, AdoMetDC occupies a critical regulatory checkpoint, diverting SAM away from methylation reactions and committing it to the polyamine pathway. nih.govportlandpress.com

The enzymatic mechanism of AdoMetDC is distinct from the majority of amino acid decarboxylases, which typically rely on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. wikipedia.org Instead, AdoMetDC belongs to a small class of enzymes that utilize a covalently bound pyruvoyl group as a prosthetic cofactor to facilitate decarboxylation. portlandpress.comnih.govresearchgate.net This pyruvoyl group is generated through an unusual post-translational, autocatalytic process known as serinolysis. nih.govnih.gov The enzyme is initially synthesized as an inactive proenzyme. nih.gov This precursor undergoes an internal cleavage at a specific serine residue (Ser68 in the human enzyme), which results in the formation of two non-identical subunits, termed alpha (α) and beta (β), and the concurrent conversion of the serine's side chain into the active pyruvoyl moiety at the N-terminus of the newly formed α-chain. wikipedia.orgnih.govnih.gov

The catalytic cycle for decarboxylation proceeds as follows:

The substrate, SAM, binds to the active site.

A Schiff base is formed between the amino group of SAM and the ketone of the pyruvoyl cofactor. portlandpress.com

This Schiff base formation provides an electron sink, which facilitates the removal of the carboxyl group as CO2. portlandpress.com

An acidic residue in the active site, likely a cysteine, then protonates the α-carbon of the substrate. nih.gov

The resulting imine intermediate is hydrolyzed, releasing the product, dcSAM, and regenerating the pyruvoyl group for subsequent catalytic rounds. nih.gov

The activity of AdoMetDC is tightly regulated by cellular polyamine levels. Putrescine acts as an allosteric activator, significantly increasing the enzyme's catalytic efficiency, whereas spermidine and spermine act as feedback inhibitors, reducing its activity. portlandpress.com This intricate regulation ensures that the production of dcSAM is closely matched with the cellular demand for polyamine synthesis. nih.gov

| Step | Description | Key Components |

| 1. Proenzyme Synthesis | The enzyme is synthesized as a single inactive polypeptide chain. | Proenzyme |

| 2. Autocatalysis | The proenzyme undergoes self-cleavage at an internal serine residue. | Serine residue, Ester intermediate |

| 3. Cofactor Generation | The cleavage event forms the active α and β subunits and converts the serine into a pyruvoyl group. | Pyruvoyl cofactor, α and β subunits |

| 4. Substrate Binding | S-adenosylmethionine (SAM) binds to the active site. | SAM, Pyruvoyl group |

| 5. Schiff Base Formation | SAM forms a Schiff base with the pyruvoyl cofactor. | Schiff base intermediate |

| 6. Decarboxylation | The carboxyl group is removed as CO2, facilitated by the electron-withdrawing nature of the Schiff base. | CO2, Imine intermediate |

| 7. Product Release | The product, decarboxylated SAM (dcSAM), is released, regenerating the enzyme. | dcSAM |

Regulation of S Adenosylmethionine Levels and Cellular Homeostasis

Transcriptional and Post-Translational Regulation of Methionine Adenosyltransferases

The synthesis of SAM from methionine and ATP is catalyzed by a family of enzymes known as methionine adenosyltransferases (MATs). nih.gov In mammals, these enzymes are encoded by two distinct genes, MAT1A and MAT2A, which are subject to sophisticated transcriptional and post-translational control. nih.govresearchgate.net

MAT1A is predominantly expressed in the adult liver and encodes the α1 catalytic subunit, which assembles into two isozymes, MAT I (a tetramer) and MAT III (a dimer). nih.gov In contrast, MAT2A is expressed in extrahepatic tissues and the fetal liver, encoding the α2 catalytic subunit that forms the MAT II isozyme. nih.gov This tissue-specific expression pattern is crucial for metabolic control, as the liver is responsible for metabolizing approximately 50% of dietary methionine. nih.gov

A significant regulatory phenomenon is the "MAT1A:MAT2A switch," which is frequently observed in hepatocellular carcinoma (HCC). This switch involves the downregulation of the liver-specific MAT1A gene and the upregulation of MAT2A. nih.gov This shift is associated with epigenetic modifications, including hypermethylation of the MAT1A promoter and hypomethylation of the MAT2A promoter, leading to lower intracellular SAM levels and promoting tumorigenesis. nih.govnih.gov

Post-transcriptional regulation also plays a critical role. RNA-binding proteins (RBPs) modulate the stability and translation of MAT mRNAs. For instance, the protein AUF1 destabilizes MAT1A messenger RNA (mRNA), while the HuR protein stabilizes MAT2A mRNA. nih.gov Increased levels of these proteins are observed in HCC, contributing to the MAT switch. nih.gov Furthermore, non-coding RNAs, such as microRNAs (e.g., miR-29, miR-21) and long non-coding RNAs, can target MAT transcripts or influence the activity of RBPs, adding another layer of complexity to the regulation of MAT expression. nih.gov

Post-translational modifications (PTMs) of MAT enzymes, such as phosphorylation, also regulate their activity, oligomerization state, and subcellular localization. mdpi.com For example, phosphorylation of the MATα1 subunit appears to be linked to its association state and its distribution between the cytoplasm and the nucleus. mdpi.com In addition, the activity of MAT I/III can be regulated by reactive oxygen species and nitric oxide, which can modify critical cysteine residues and alter the enzyme's conformation and activity. researchgate.net

| Regulatory Level | Mechanism | Target Gene/Protein | Outcome |

| Transcriptional | Promoter methylation/acetylation | MAT1A, MAT2A | Controls gene expression (e.g., MAT1A:MAT2A switch in HCC) nih.gov |

| Post-Transcriptional | RNA-binding proteins (e.g., AUF1, HuR) | MAT1A mRNA, MAT2A mRNA | Modulates mRNA stability and translation nih.gov |

| Post-Transcriptional | Non-coding RNAs (miRNAs, lncRNAs) | MAT transcripts, RBPs | Fine-tunes MAT expression nih.gov |

| Post-Translational | Phosphorylation | MATα1 | Regulates oligomerization and subcellular localization mdpi.com |

| Post-Translational | Oxidation/Nitrosylation | MAT I/III | Modulates enzyme activity in response to cellular stress researchgate.net |

Allosteric Regulation and Feedback Inhibition by S-adenosylhomocysteine

The activity of numerous SAM-dependent methyltransferases is regulated by the concentration of both the substrate, SAM, and the product, S-adenosylhomocysteine (SAH). Following the transfer of its methyl group, SAM is converted to SAH. nih.gov SAH is a potent competitive inhibitor of most methyltransferase enzymes. nih.govfrontiersin.org Therefore, the intracellular ratio of SAM to SAH, often termed the "methylation index," is a critical determinant of the cell's methylation capacity. nih.gov

To prevent the accumulation of SAH and subsequent feedback inhibition, it is rapidly hydrolyzed to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase (SAHH). frontiersin.org This reaction is reversible, but the forward reaction is favored by the efficient removal of its products. nih.govresearchgate.net Homocysteine can then be either remethylated back to methionine to complete the methionine cycle or directed into the transsulfuration pathway for cysteine synthesis. nih.govresearchgate.net

This intricate balance ensures that methylation reactions can proceed efficiently. When SAM levels are high, methylation reactions are active. The resulting increase in SAH levels acts as a natural brake, preventing excessive methylation. The efficient clearance of SAH is therefore essential for maintaining methylation homeostasis. nih.gov

| Metabolite | Role in Regulation | Enzyme(s) Affected | Consequence of Accumulation |

| S-adenosylmethionine (SAM) | Substrate, Allosteric Activator | Methyltransferases, Cystathionine (B15957) β-synthase | Promotes methylation and transsulfuration nih.gov |

| S-adenosylhomocysteine (SAH) | Product, Competitive Inhibitor | Most SAM-dependent methyltransferases | Inhibits cellular methylation reactions nih.govfrontiersin.org |

Riboswitch-Mediated Regulation of S-adenosylmethionine Biosynthesis in Bacteria

In many bacteria, particularly Gram-positive species, the genes involved in methionine and cysteine biosynthesis are regulated by a unique mechanism involving riboswitches. nih.govwikipedia.org A riboswitch is a regulatory segment of an mRNA molecule that can directly bind a small molecule metabolite, leading to a change in the RNA's secondary structure and thereby altering gene expression. nih.govoup.com

The SAM-responsive riboswitch, also known as the S-box leader, is located in the 5'-untranslated region of mRNAs encoding proteins for sulfur metabolism. nih.govwikipedia.org This riboswitch functions as a sensor for intracellular SAM concentrations. nih.gov

When SAM levels are low, the S-box RNA adopts a specific conformation known as the anti-terminator structure. This structure allows RNA polymerase to continue transcription of the downstream metabolic genes, leading to the synthesis of enzymes required for methionine and SAM production. wikipedia.org

Conversely, when SAM concentrations are high, SAM binds directly to the S-box aptamer domain. nih.gov This binding induces a conformational change in the RNA, stabilizing a terminator hairpin structure. nih.govwikipedia.org The formation of this terminator structure causes premature termination of transcription, thus shutting down the expression of the biosynthetic genes. nih.gov This feedback mechanism allows bacteria to efficiently and rapidly control sulfur metabolism in direct response to the availability of SAM, preventing its overproduction. nih.gov In some cases, SAM riboswitches can also regulate gene expression at the translational level by controlling ribosome access to the mRNA. nih.gov

Interplay with One-Carbon Metabolism and Folate Cycle Pathways

The regulation of SAM is deeply intertwined with the broader network of one-carbon metabolism, which encompasses the methionine and folate cycles. nih.govnih.gov This network is responsible for the transfer of one-carbon units (like methyl groups) which are essential for the synthesis of nucleotides, amino acids, and other biomolecules. nih.gov

The methionine cycle, where SAM is synthesized and utilized, is directly linked to the folate cycle. nih.gov The folate cycle provides 5-methyltetrahydrofolate, the methyl donor for the remethylation of homocysteine back to methionine, a reaction catalyzed by methionine synthase. nih.govnih.gov This connection is vital for regenerating methionine, especially when it is not sufficiently available from the diet, thus ensuring a continued supply for SAM synthesis. nih.gov

SAM itself acts as a key allosteric regulator within one-carbon metabolism. nih.gov It activates cystathionine β-synthase, the first enzyme in the transsulfuration pathway, which diverts homocysteine towards cysteine and glutathione (B108866) synthesis. researchgate.net Simultaneously, SAM inhibits enzymes involved in homocysteine remethylation. nih.gov This dual regulation ensures that when methionine and SAM levels are high, excess homocysteine is catabolized rather than being converted back to methionine. This coordinated regulation maintains the balance between the methionine cycle and the transsulfuration pathway, adapting the metabolic flux to the cell's needs for methylation versus antioxidant defense (via glutathione). nih.gov

Cellular Compartmentalization and Transport of S-adenosylmethionine

The enzymes of the methionine cycle are primarily located in the cytosol, which is the main site of SAM synthesis and utilization. mdpi.com However, evidence indicates that distinct enzymes of this pathway are also present in other subcellular compartments, such as the nucleus and mitochondria, suggesting compartmentalized roles for SAM metabolism. mdpi.com For example, nuclear SAM is crucial for histone and DNA methylation, which are fundamental epigenetic processes regulating gene expression.

While SAM is synthesized intracellularly, its transport across cellular membranes is limited due to its polar nature. researchgate.net There is a lack of evidence for specific SAM transporters on the plasma membrane of mammalian cells. researchgate.net An indirect transport mechanism has been proposed where extracellular SAM may degrade into 5'-methylthioadenosine (MTA). researchgate.net MTA can cross the cell membrane via nucleoside transporters or passive diffusion. researchgate.net Once inside the cell, MTA can enter the methionine salvage pathway to regenerate methionine, which is then used to synthesize SAM intracellularly. researchgate.netnih.gov This process effectively allows the cell to utilize the components of extracellular SAM. researchgate.net

The distribution of SAM and its related enzymes across different cellular compartments allows for the specific regulation of metabolic processes within distinct micro-environments. wikipedia.orgkhanacademy.org For example, maintaining a high SAM/SAH ratio in the nucleus is critical for epigenetic regulation, while cytosolic SAM is required for a wide range of metabolic reactions.

Advanced Methodologies for S Adenosylmethionine Research

Quantitative Analytical Techniques for S-adenosylmethionine and Related Metabolites

Accurate measurement of S-adenosylmethionine and its metabolites, such as S-adenosylhomocysteine (SAH), is crucial for understanding cellular methylation potential. Various techniques have been developed to achieve the necessary sensitivity and specificity for these analyses in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of S-adenosylmethionine and its related compounds. Reversed-phase HPLC is often employed, but due to the polar nature of SAM, it can have short retention times, posing challenges for separation from other polar endogenous molecules. ucl.ac.uk To overcome this, various methodologies have been developed.

One approach involves the use of specific column chemistries and mobile phases to improve retention and resolution. For instance, a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) (e.g., in a 92:8 v/v ratio) has been successfully used for the simultaneous estimation of S-adenosylmethionine and other compounds. globalresearchonline.net The separation of the biologically active (S,S) and inactive (R,S) diastereomers of SAM has been achieved using a C18 column with different elution buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with trifluoroacetic acid. nih.gov

Two-dimensional HPLC, which combines different separation modes like reversed-phase followed by cation-exchange chromatography, has also been developed to resolve overlapping peaks that can occur with single-dimension methods. ucl.ac.uk This technique has proven effective for analyzing SAM and its metabolites in various tissues. ucl.ac.uk

| Parameter | Description | Reference |

|---|---|---|

| Column | Shimadzu C18, 250× 4.6 mm, 5µm | globalresearchonline.net |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (92:8) | globalresearchonline.net |

| Flow Rate | 1 ml/min | globalresearchonline.netnih.gov |

| Detection Wavelength | 210 nm or 257 nm | globalresearchonline.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone for the highly sensitive and specific quantification of S-adenosylmethionine and S-adenosylhomocysteine. nih.gov This method combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. nih.gov It is particularly valuable for analyzing the low nanomolar concentrations of SAM and SAH found in biological fluids like plasma. mdpi.com

A typical LC-MS/MS method involves stable isotope dilution, where known amounts of isotopically labeled internal standards (e.g., ²H₃-SAM and ²H₄-SAH) are added to the sample for accurate quantification. springernature.comresearchgate.net Sample preparation often involves protein precipitation followed by filtration. springernature.comresearchgate.net The analytes are then separated on a reverse-phase column and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. springernature.comnih.gov The specific mass transitions for SAM and SAH allow for their unambiguous identification and quantification, even if they are not completely separated chromatographically. scilit.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| S-adenosylmethionine (SAM) | 399.0 | 250.1 | nih.gov |

| S-adenosylhomocysteine (SAH) | 385.1 | 136.2 | nih.gov |

| ²H₃-S-adenosylmethionine (d3-SAM) | 402.0 | 250.1 | nih.gov |

| ²H₅-S-adenosylhomocysteine (d5-SAH) | 390.0 | 137.2 | nih.gov |

The sensitivity of LC-MS/MS methods allows for limits of detection in the low nanomolar range, making it suitable for clinical diagnostics and research. nih.govnih.gov

To measure the activity of SAM-dependent methyltransferases, spectrophotometric and radiolabeling assays are commonly employed. These assays provide valuable insights into enzyme kinetics and inhibition.

Enzyme-coupled continuous spectrophotometric assays offer a non-radioactive method to monitor methyltransferase activity. nih.govresearchgate.net In one common approach, the product of the methylation reaction, S-adenosylhomocysteine (SAH), is hydrolyzed to adenine (B156593) and S-ribosylhomocysteine by SAH nucleosidase. nih.gov The resulting adenine is then deaminated by adenine deaminase to hypoxanthine, which leads to a decrease in absorbance at 265 nm that can be monitored continuously. nih.govnih.gov This method has the advantage of preventing product feedback inhibition by SAH. nih.gov Another colorimetric assay measures the production of hydrogen peroxide, a downstream product of adenine conversion, by an increase in absorbance at 510 nm. gbiosciences.commerckmillipore.com

Radiolabeling assays provide a highly sensitive, albeit discontinuous, method for measuring methyltransferase activity. nih.gov These assays typically use S-adenosylmethionine with a radiolabeled methyl group (e.g., ³H or ¹⁴C). The incorporation of the radiolabel into the methyl acceptor substrate is then quantified, providing a direct measure of enzyme activity.

Structural Biology Techniques for S-adenosylmethionine-Protein Interactions

Understanding the molecular basis of how S-adenosylmethionine is recognized and utilized by enzymes requires high-resolution structural information. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to elucidate the three-dimensional structures of SAM-protein complexes.

X-ray crystallography is a powerful technique for determining the detailed three-dimensional structure of macromolecules, including enzymes in complex with S-adenosylmethionine. biologiachile.clmdpi.com This method has provided invaluable insights into the binding modes of SAM and the catalytic mechanisms of a wide range of SAM-dependent enzymes. nih.govmdpi.com

Crystal structures of SAM-bound methyltransferases have revealed conserved structural motifs responsible for SAM binding. nih.gov For example, many radical SAM enzymes feature a partial or full triose phosphate isomerase (TIM) barrel fold. nih.gov The SAM molecule typically binds in a specific pocket where its methionine moiety interacts with a [4Fe-4S] cluster. pnas.org The binding of SAM can induce conformational changes in the enzyme, which are critical for catalysis. pnas.org High-resolution crystal structures have allowed for a "structural movie" of the catalytic steps in enzymes like methionine adenosyltransferase. nih.gov

| Enzyme | PDB ID | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|

| LepI | 6J24 | 2.24 | Structure of a SAM-dependent methyltransferase in complex with its substrate. | rcsb.org |

| LepI in complex with SAH | 6IV7 | N/A | Reveals a tetrameric structure and differences in catalytic residues compared to other methyltransferases. | nih.gov |

| MoaA in complex with SAM | N/A | 2.2 | SAM binds as a fourth ligand to a [4Fe-4S] cluster. | pnas.org |

| Human MATα2 | N/A | N/A | Provides a "structural movie" of the catalytic steps of SAM synthesis. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of biomolecules in solution. nih.govacs.org It is particularly well-suited for investigating the conformational properties of S-adenosylmethionine both in its free state and when bound to proteins. acs.org

¹H NMR spectroscopy can be used to characterize the chemical structure of SAM and to differentiate between its biologically active (S,S) and inactive (R,S) diastereomers based on the chemical shifts of the sulfonium (B1226848) methyl singlets. nih.gov Paramagnetic NMR spectroscopy has been employed to monitor the binding of SAM to the iron-sulfur clusters of radical SAM enzymes, providing insights into the catalytic mechanism. nih.gov Furthermore, NMR-based methods, such as chemical shift perturbation analysis, can map the interaction surfaces between SAM and its target enzymes, even for weak and transient interactions. nih.govnih.gov This information is crucial for understanding the specificity of SAM recognition.

Computational Approaches and Theoretical Modeling

In recent years, computational chemistry and theoretical modeling have emerged as indispensable tools for investigating the intricate molecular mechanisms involving S-adenosylmethionine (SAM). These in silico approaches provide a level of detail that is often unattainable through experimental methods alone, offering profound insights into reaction pathways, molecular interactions, and dynamic behaviors.

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful quantum mechanical method for exploring the electronic structure and energetics of molecules, making it particularly well-suited for elucidating the complex reaction mechanisms in which S-adenosylmethionine chloride participates. A significant area of focus has been the radical SAM enzymes, which utilize SAM and an iron-sulfur cluster to catalyze a wide range of biochemical reactions.

One of the key intermediates in the catalytic cycle of many radical SAM enzymes is the 5'-deoxyadenosyl radical (5'-dAdo•). DFT calculations have been instrumental in understanding its formation and reactivity. For instance, studies have employed broken-symmetry DFT (BS-DFT) to investigate the structure of an organometallic intermediate, Ω, which is formed during the reductive cleavage of SAM. nsf.govnih.gov This intermediate involves a direct bond between the 5'-carbon of the deoxyadenosyl moiety and a unique iron atom of the [4Fe-4S] cluster. nih.gov

DFT calculations have been used to analyze the hyperfine coupling constants (HFCCs) of proposed intermediate structures and compare them with experimental data obtained from techniques like electron paramagnetic resonance (EPR) spectroscopy. nsf.gov These theoretical calculations have been crucial in refining the proposed structures of intermediates, such as suggesting a near-attack conformer of SAM bound to the catalytic cluster as a more likely structure for the Ω intermediate than a previously proposed organometallic structure. nsf.gov

Furthermore, DFT has been applied to map the potential energy surfaces of SAM-dependent reactions, helping to rationalize the choice between different mechanistic pathways, such as nucleophilic substitution versus radical-based mechanisms, depending on the electronic properties of the substrate. nih.gov

Table 1: Key Intermediates in Radical SAM Enzyme Reactions Studied by DFT This table is interactive. Users can sort columns by clicking on the headers.

| Intermediate | Description | Key DFT Findings |

|---|---|---|

| Ω Intermediate | An organometallic species formed during the reductive cleavage of SAM, involving a bond between the 5'-deoxyadenosyl moiety and the [4Fe-4S] cluster. nih.gov | BS-DFT calculations have been used to evaluate structural models and their consistency with experimental hyperfine coupling constants. nsf.gov |

| 5'-deoxyadenosyl radical (5'-dAdo•) | A highly reactive radical species responsible for initiating a wide range of enzymatic reactions. nih.gov | DFT calculations have helped to characterize this radical intermediate and its catalytic competence in substrate modification. nih.gov |

| Sulfonium Ylide | A proposed intermediate in certain SAM-dependent cyclopropanation reactions. nih.gov | DFT can be used to assess the feasibility of its formation and subsequent reaction pathways. |

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of biological macromolecules over time. nih.gov This technique has been extensively applied to study the interactions between S-adenosylmethionine chloride and its target proteins, as well as the conformational dynamics of SAM itself.

MD simulations have revealed that SAM possesses significant conformational flexibility in its free form in an aqueous solution. nih.govplos.org Principal Component Analysis (PCA) of MD trajectories has shown that rotation around the glycosidic bond, leading to interconversion between syn and anti conformations of the adenine base, is a major contributor to this flexibility. nih.govplos.org

When SAM binds to a protein, its conformational freedom is significantly restricted. nih.gov MD simulations, often in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR), have been used to characterize the bound conformations of SAM. nih.govplos.org For example, in knotted methyltransferases, the protein's active site provides a compact cavity that limits the conformational space of the adenosine (B11128) moiety of SAM, primarily allowing flexibility in the methionine tail. nih.gov These simulations have identified distinct "bent" and "extended" conformations of the bound ligand, with the bent conformation often being the biologically active form. nih.gov

Furthermore, MD simulations have been employed to elucidate the mechanism of SAM binding to enzymes like catechol O-methyltransferase (COMT). researchgate.net These studies have shown that SAM binding can occur via an induced-fit mechanism, where the protein undergoes conformational changes upon ligand binding. researchgate.net The simulations can also highlight the crucial role of specific amino acid residues and cofactors, such as divalent metal cations, in orienting SAM within the active site for efficient catalysis. researchgate.net

Table 2: Conformational States of S-adenosylmethionine Investigated by MD Simulations This table is interactive. Users can sort columns by clicking on the headers.

| Conformational State | Environment | Key Observations from MD Simulations |

|---|---|---|

| Syn and Anti Conformations | Free in aqueous solution | Interconversion between these states due to rotation around the glycosidic bond is a major source of flexibility. nih.govplos.org |

| Bent Conformation | Bound to methyltransferases | Often identified as the biologically active conformation, with the methionine moiety folded back towards the adenosine ring. nih.gov |

| Extended Conformation | Bound to methyltransferases | The methionine moiety is extended away from the adenosine ring. nih.gov |

Molecular Biology and Genetic Tools for Modulating S-adenosylmethionine Metabolism

The study of S-adenosylmethionine metabolism has been greatly advanced by the application of molecular biology and genetic engineering techniques. These tools allow researchers to manipulate and analyze the genes and enzymes involved in SAM biosynthesis and utilization, providing a deeper understanding of its regulation and function.

Gene Expression Modulation (e.g., RNA-Seq analysis)

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for studying the global changes in gene expression associated with SAM metabolism. biorxiv.org By quantifying the abundance of mRNA transcripts in a cell or tissue, researchers can gain insights into how the expression of genes encoding enzymes in the methionine cycle and related pathways is regulated. biorxiv.orgfrontiersin.org

For example, RNA-Seq has been used to investigate the metabolic reprogramming of methionine metabolism in cancer cells. frontiersin.org Such studies can identify key genes, like methionine adenosyltransferase (MAT), whose expression levels are altered in disease states. frontiersin.org By integrating single-cell and bulk RNA-Seq data, it is possible to construct gene co-expression networks and identify modules of genes that are significantly correlated with SAM metabolism. biorxiv.orgfrontiersin.org

Furthermore, RNA-Seq can be used to assess the impact of modulating SAM levels on the expression of other genes, including those involved in epigenetic regulation, as SAM is the primary methyl donor for DNA and histone methylation. nih.govmdpi.com This allows for a system-level understanding of how fluctuations in SAM availability can influence cellular processes through widespread changes in the transcriptome.

Engineered Enzyme Variants for Enhanced Biosynthesis and Mechanistic Studies

Genetic engineering has enabled the creation of modified enzymes with improved properties for both the production of S-adenosylmethionine and the study of its enzymatic reactions. A primary target for such engineering is methionine adenosyltransferase (MAT), the enzyme that catalyzes the synthesis of SAM from methionine and ATP. mdpi.comresearchgate.net

One of the challenges in the biotechnological production of SAM is product inhibition, where high concentrations of SAM inhibit the activity of MAT. mdpi.comresearchgate.net To overcome this, site-directed mutagenesis has been used to create MAT variants with reduced sensitivity to product inhibition. For instance, based on the crystal structure of E. coli MAT, replacing the isoleucine at position 303 with a less bulky valine (I303V) resulted in an enzyme with significantly reduced product inhibition and a four-fold increase in specific activity. mdpi.com

These engineered enzyme variants are not only valuable for industrial-scale SAM production but also serve as important tools for mechanistic studies. nih.gov By altering specific amino acid residues in the active site, researchers can probe the roles of these residues in substrate binding, catalysis, and product release. This approach, combined with kinetic analyses and structural studies, provides detailed insights into the enzyme's mechanism of action. researchgate.netnih.gov Furthermore, engineered promiscuous methyltransferases can be developed to accept a wider range of substrates, enabling the diversification of natural products and the creation of novel methylated compounds. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| S-adenosylmethionine chloride |

| S-adenosylmethionine |

| 5'-deoxyadenosyl radical |

| Methionine |

| Adenosine triphosphate (ATP) |

| Pyrophosphate |

| Inorganic phosphate |

| Homocysteine |

| Glutathione (B108866) |